molecular formula C60H93N13O17 B612431 pep2-AVKI CAS No. 1315378-69-8

pep2-AVKI

Cat. No.: B612431
CAS No.: 1315378-69-8
M. Wt: 1268.47
InChI Key: SODUKHPKIVEQLX-OCXIBOJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pep2-AVKI is an inhibitor peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 at the C-terminal PDZ site to protein interacting with C kinase (PICK1). This compound does not affect the binding of GluA2 to GRIP or ABP and does not increase AMPA current amplitude or affect long-term depression (LTD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

pep2-AVKI is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is YNVYGIEAVKI, and the synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale HPLC systems for purification, and lyophilization for final product preparation .

Chemical Reactions Analysis

Types of Reactions

pep2-AVKI primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

    Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).

    Conditions: SPPS is conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major product formed is the peptide sequence YNVYGIEAVKI, which is the active inhibitor peptide .

Scientific Research Applications

pep2-AVKI has significant applications in scientific research, particularly in neuroscience and pharmacology. It is used to study the role of AMPA receptor subunit GluA2 in synaptic plasticity and long-term depression (LTD). By inhibiting the interaction between GluA2 and PICK1, researchers can investigate the molecular mechanisms underlying synaptic transmission and plasticity .

Comparison with Similar Compounds

Similar Compounds

    pep2-SVKI: Another peptide inhibitor that targets the same PDZ domain but with a different sequence.

    pep2-EVKI: Similar in structure but with a different amino acid substitution.

Uniqueness

pep2-AVKI is unique in its selective inhibition of the GluA2-PICK1 interaction without affecting other protein interactions or increasing AMPA current amplitude. This specificity makes it a valuable tool for studying synaptic plasticity and related neurological processes .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODUKHPKIVEQLX-OCXIBOJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H93N13O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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